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molecular formula C16H21ClN2O3 B592277 tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate CAS No. 897445-35-1

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate

Cat. No. B592277
M. Wt: 324.805
InChI Key: ZWIWAMXFONGDIO-UHFFFAOYSA-N
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Patent
US08648197B2

Procedure details

4-(4-Chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (26 g) was dissolved in CH2Cl2 (350 mL). 4M HCL/Dioxane (150 mL) was added. The mixture was stirred at RT for 4 h. White precipitate was formed. The mixture was concentrated. The white solid was washed with Et2O. After the white solid was treated with 1N NaOH (200 mL) and extracted with Ethyl acetate (3×100 mL), the combined organic phase was dried over Na2SO4 and concentrated to give 17.79 g of desired product (99% yield). 1H-NMR (for HCl salt) (300 MHz, MeOD): δ 2.80-2.90 (m, 4H), 3.20-3.80 (m, 4H), 7.29-7.36 (m, 4H).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:22])[C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1>C(Cl)Cl>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:22])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)Cl)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White precipitate was formed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
The white solid was washed with Et2O
ADDITION
Type
ADDITION
Details
After the white solid was treated with 1N NaOH (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.79 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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